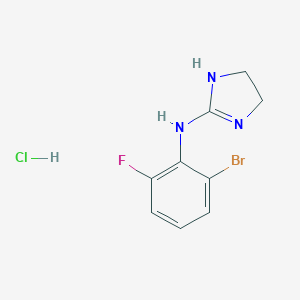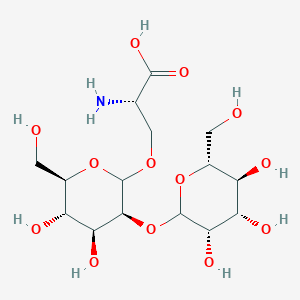
2-Brom-6-fluorpyridin
Übersicht
Beschreibung
2-Bromo-6-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bausteine in der Chemischen Synthese
2-Brom-6-fluorpyridin ist eine Art fluorierter Baustein . Es kann in verschiedenen chemischen Reaktionen verwendet werden, um komplexere Moleküle zu synthetisieren. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionen und Synthesewege.
Arzneimittelforschung
Die Verbindung kann im Bereich der Arzneimittelforschung eingesetzt werden. Das Vorhandensein von Fluoratomen in Arzneimittelmolekülen kann deren Eigenschaften verbessern, wie z. B. die metabolische Stabilität, die Bioverfügbarkeit und die Bindung an Zielproteine. Daher kann this compound zur Synthese fluorierter Arzneimittelkandidaten verwendet werden.
Materialwissenschaft
In der Materialwissenschaft kann this compound zur Synthese fluorierter Materialien verwendet werden. Fluorierte Materialien weisen häufig einzigartige Eigenschaften auf, wie z. B. hohe thermische Stabilität und chemische Beständigkeit, die sie für verschiedene Anwendungen nützlich machen.
Katalyse-Studien
This compound kann auch in Katalyse-Studien verwendet werden. Die Verbindung kann als Substrat in katalytischen Reaktionen dienen und Forschern helfen, den Mechanismus und die Effizienz verschiedener Katalysatoren zu untersuchen.
Synthese von Fluorpyridinen
This compound kann bei der Synthese anderer Fluorpyridine eingesetzt werden . Fluorpyridine sind eine Klasse von Verbindungen, die aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften aufweisen .
Produktion von Radiomarkierten Verbindungen
Die Verbindung kann zur Synthese von F-18-substituierten Pyridinen verwendet werden . Diese radiomarkierten Verbindungen sind als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen von besonderem Interesse .
Safety and Hazards
“2-Bromo-6-fluoropyridine” is classified as a combustible liquid . It is associated with several hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Zukünftige Richtungen
While the future directions of “2-Bromo-6-fluoropyridine” are not explicitly mentioned in the search results, it is known that fluoropyridines are important building blocks for bioactive medicinal molecules, advanced materials, and organometallic catalysts . They are used in the construction of supramolecular frames and dye-sensitized solar cells, as well as precursors of organometallic catalysts . Therefore, the future directions of “2-Bromo-6-fluoropyridine” could involve its use in these areas.
Wirkmechanismus
Target of Action
2-Bromo-6-fluoropyridine is a versatile building block used in the synthesis of a wide range of compounds . It is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of 2-Bromo-6-fluoropyridine are the organic groups involved in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-6-fluoropyridine interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with the organic group . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-6-fluoropyridine are primarily those involved in the synthesis of complex organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon-carbon bonds, enabling the construction of larger, more complex molecules .
Result of Action
The primary result of 2-Bromo-6-fluoropyridine’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . These compounds can have a wide range of applications, from pharmaceuticals to materials science .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluoropyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions, can significantly impact the efficiency and selectivity of the reaction .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Bromo-6-fluoropyridine are not well-studied. It is known that halogenated pyridines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyridine and the halogens attached to it .
Cellular Effects
Halogenated pyridines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Eigenschaften
IUPAC Name |
2-bromo-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-6-fluoropyridine in the synthesis of NVP-2, a selective CDK9 inhibitor?
A1: 2-Bromo-6-fluoropyridine serves as a crucial building block in the synthesis of NVP-2. The research paper describes a convergent synthetic route where 2-bromo-6-fluoropyridine is introduced via a nucleophilic substitution reaction with an intermediate compound (a pyrrolidine derivative synthesized from malononitrile). This step is followed by a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid, ultimately leading to the formation of a key intermediate (7) in the NVP-2 synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)




![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)


![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)

